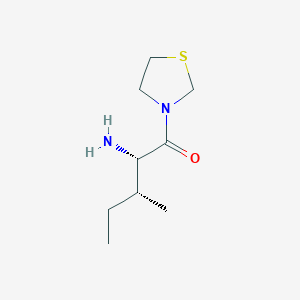
6,8-Dichloro-3-formylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3-formylcoumarin, also known as 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a derivative of coumarin. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a formyl group at the 3rd position of the coumarin ring. It has a molecular formula of C10H4Cl2O3 and a molecular weight of 243.04 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-formylcoumarin can be achieved through several methods. One common approach involves the reduction of 3-cyanocoumarins using Raney nickel in formic acid . Another method includes the oxidation of 3-methylcoumarins using selenium dioxide, which affords 3-formylcoumarins with moderate yields . Additionally, the Vilsmeier-Haack reaction can be employed, where 7-dialkyl- and diarylaminocoumarins react readily to give 3-formyl derivatives upon treatment with DMF/POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dichloro-3-formylcoumarin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include 6,8-dichloro-3-carboxycoumarin, 6,8-dichloro-3-hydroxymethylcoumarin, and various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
6,8-Dichloro-3-formylcoumarin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-3-formylcoumarin involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The formyl group and chlorine atoms play crucial roles in its binding affinity and specificity . Additionally, its fluorescent properties make it useful in imaging and detection applications .
Comparación Con Compuestos Similares
4-Chloro-3-formylcoumarin: Similar in structure but with a single chlorine atom at the 4th position.
4,6-Dichloro-3-formylcoumarin: Similar but with chlorine atoms at the 4th and 6th positions.
3-Formylcoumarin: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 6,8-Dichloro-3-formylcoumarin is unique due to the presence of chlorine atoms at both the 6th and 8th positions, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its distinct biological activities and applications in various fields.
Propiedades
Número CAS |
1003709-76-9 |
|---|---|
Fórmula molecular |
C10H4Cl2O3 |
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
6,8-dichloro-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-4H |
Clave InChI |
RQDYZXXDZAODMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


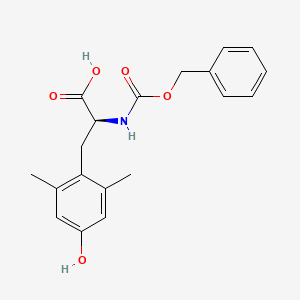
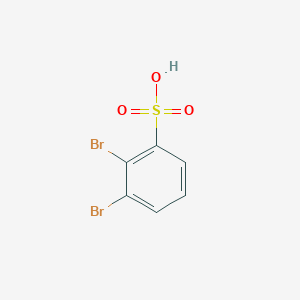
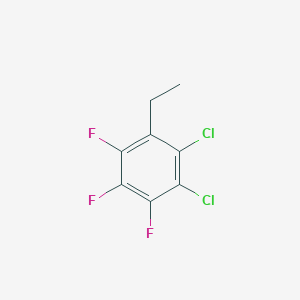

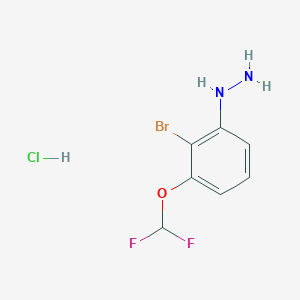
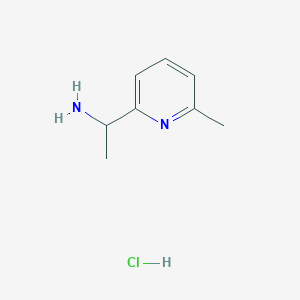
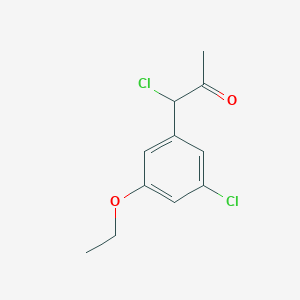
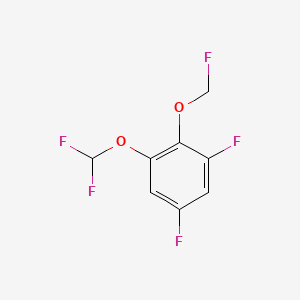
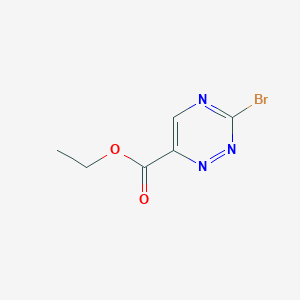
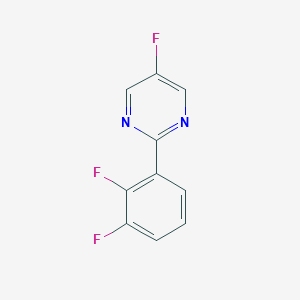

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
